3-Methoxy-3-indolecarboxaldehyde
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Overview
Description
3-Methoxy-3-indolecarboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-indolecarboxaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the reduction of indole-3-carboxaldehyde derivatives in the presence of a copper or copper oxide-based hydrogenation catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or hydrogenation processes. These methods are advantageous due to their high yields and cost-effectiveness. The use of inexpensive catalysts and environmentally safe processes further enhances their industrial viability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-indolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using copper or copper oxide-based catalysts.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
3-Methoxy-3-indolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-indolecarboxaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to modulate the activity of enzymes and receptors involved in cellular signaling pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carbaldehyde
- Indole-3-acetic acid
- Indole-3-carboxylic acid
Uniqueness
3-Methoxy-3-indolecarboxaldehyde is unique due to the presence of a methoxy group at the 3-position of the indole ring. This structural modification enhances its reactivity and biological activity compared to other indole derivatives . The methoxy group also influences the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-methoxyindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-13-10(7-12)6-11-9-5-3-2-4-8(9)10/h2-7H,1H3 |
InChI Key |
JHXXXHWAEIUMTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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